molecular formula C14H14N2O2 B8634448 2-(6-methoxy-3,4-dihydro-2H-chromen-2-yl)pyrazine

2-(6-methoxy-3,4-dihydro-2H-chromen-2-yl)pyrazine

Cat. No.: B8634448
M. Wt: 242.27 g/mol
InChI Key: HXCOHOUHHMGGCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-methoxy-3,4-dihydro-2H-chromen-2-yl)pyrazine is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a pyrazine ring in the structure adds to its chemical versatility and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methoxy-3,4-dihydro-2H-chromen-2-yl)pyrazine typically involves the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Pyrazine Ring Formation: The final step involves the formation of the pyrazine ring, which can be accomplished through condensation reactions involving appropriate diamine and diketone precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(6-methoxy-3,4-dihydro-2H-chromen-2-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives or other reduced forms.

    Substitution: The methoxy group and other positions on the chroman and pyrazine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antioxidant, anti-inflammatory, or antimicrobial properties.

    Medicine: Potential therapeutic applications include the development of drugs for treating various diseases.

    Industry: The compound can be used in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(6-methoxy-3,4-dihydro-2H-chromen-2-yl)pyrazine would depend on its specific biological or chemical activity. For example, if it exhibits antioxidant properties, it may act by scavenging free radicals and preventing oxidative damage. The molecular targets and pathways involved would vary based on the specific application and activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Hydroxy-chroman-2-yl)-pyrazine: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(6-Methoxy-chroman-2-yl)-pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.

    2-(6-Methoxy-chroman-2-yl)-thiazole: Similar structure but with a thiazole ring instead of a pyrazine ring.

Uniqueness

2-(6-methoxy-3,4-dihydro-2H-chromen-2-yl)pyrazine is unique due to the combination of the chroman and pyrazine rings, which may confer distinct chemical and biological properties. The presence of the methoxy group can also influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

2-(6-methoxy-3,4-dihydro-2H-chromen-2-yl)pyrazine

InChI

InChI=1S/C14H14N2O2/c1-17-11-3-5-13-10(8-11)2-4-14(18-13)12-9-15-6-7-16-12/h3,5-9,14H,2,4H2,1H3

InChI Key

HXCOHOUHHMGGCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(CC2)C3=NC=CN=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diethyl azodicarboxylate (0.87 ml, 5.53 mmol) was added dropwise at room temperature to a mixture of 2-(3-hydroxy-3-pyrazin-2-yl-propyl)-4-methoxy-phenol (960 mg, 3.69 mmol) and triphenylphosphine (1.45 g, 5.53 mmol) in 20 ml of tetrahydrofuran. After stirring at 20° C. for 1 h, the reaction mixture was concentrated and purified by chromatography on silica gel (ethyl acetate in cyclohexane). 2-(6-Methoxy-chroman-2-yl)-pyrazine was obtained as white crystals (665 mg, 74%).
Name
Diethyl azodicarboxylate
Quantity
0.87 mL
Type
reactant
Reaction Step One
Name
2-(3-hydroxy-3-pyrazin-2-yl-propyl)-4-methoxy-phenol
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.